molecular formula C5H9ClN4O B12818148 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride

5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride

Cat. No.: B12818148
M. Wt: 176.60 g/mol
InChI Key: PILGHUGPYWTTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride (CAS 21343-04-4) is a heterocyclic compound with the molecular formula C₅H₈N₄O·HCl and a molecular weight of 176.60 g/mol (base compound: 154.085 g/mol) . It features an imidazole ring substituted with a methyl group at position 1, an amino group at position 5, and a carboxamide group at position 2. This compound is primarily utilized in biochemical research, particularly in studies involving nucleotide metabolism and enzyme inhibition . It requires storage at 2–8°C in a dry, light-protected environment and has variable solubility depending on the solvent (e.g., DMSO, ethanol) .

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

5-amino-1-methylimidazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c1-9-2-8-3(4(9)6)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H

InChI Key

PILGHUGPYWTTNG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. It may also interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Notable Properties
5-Amino-1-methyl-1H-imidazole-4-carboxamide HCl (21343-04-4) C₅H₈N₄O·HCl 176.60 Methyl (N1), amino (C5), carboxamide (C4) 0.99 (reference) Research use, hygroscopic
5-Amino-N,1-dimethyl-1H-imidazole-4-carboxamide (61507-88-8) C₆H₁₀N₄O 154.17 Methyl (N1), dimethyl carboxamide (C4) 0.93 Increased hydrophobicity due to additional methyl group
5-Amino-1-propyl-1H-imidazole-4-carboxamide (5413-89-8) C₇H₁₂N₄O 168.20 Propyl (N1), amino (C5), carboxamide (C4) 0.92 Higher lipophilicity (longer alkyl chain)
4-Amino-1-methyl-1H-imidazole-5-carboxamide (3815-69-8) C₅H₈N₄O 140.14 Methyl (N1), amino (C4), carboxamide (C5) 0.87 Positional isomer; altered hydrogen bonding
Ethyl 5-amino-1H-imidazole-4-carboxylate HCl (118019-42-4) C₆H₁₀ClN₃O₂ 191.62 Ethyl ester (C4), amino (C5) N/A Ester group enhances reactivity; higher molecular weight

Key Observations:

Positional Isomerism: Shifting the amino group from C5 to C4 (as in 4-Amino-1-methyl-1H-imidazole-5-carboxamide) reduces topological polar surface area (TPSA) from 72.9 Ų to ~65 Ų, affecting solubility and hydrogen-bonding capacity .

Functional Group Modifications: Substituting carboxamide with an ethyl ester (Ethyl 5-amino-1H-imidazole-4-carboxylate HCl) introduces hydrolytic instability but enhances electrophilicity for nucleophilic reactions .

Pharmacological and Biochemical Implications

  • 5-Amino-N,1-dimethyl-1H-imidazole-4-carboxamide: The additional methyl group on the carboxamide may reduce aqueous solubility but improve metabolic stability compared to the parent compound .
  • Imidazole-4(5)-carboxamide, 5-(4)-amino-, HCl (72-40-2): Positional ambiguity (4- vs. 5-carboxamide) could lead to divergent biological activities, though specific data are unavailable .

Research and Practical Considerations

  • Solubility Challenges: Unlike 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride, analogs like the propyl or benzyl derivatives may require non-polar solvents for dissolution .
  • Stability : Ethyl ester derivatives are prone to hydrolysis under acidic or basic conditions, necessitating careful handling .
  • Purity and Storage: Most analogs are research-grade with >98% purity but differ in stability profiles. For example, 4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride (CAS 110475-17-7) lacks explicit storage guidelines, unlike the parent compound .

Biological Activity

5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride, often referred to as a derivative of imidazole, has garnered attention in various biological research fields due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its biochemical properties, mechanisms of action, and implications in medical research.

The compound is known for its role in regulating several cellular processes. Key biochemical properties include:

  • AMPK Activation : 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. This activation influences various metabolic pathways, including glucose uptake and fatty acid oxidation.
  • Cell Signaling : The compound impacts cell signaling pathways, affecting gene expression and cellular metabolism. Its influence on these pathways is vital for understanding its therapeutic potential in diseases characterized by metabolic dysregulation.

The molecular mechanism through which 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride exerts its effects primarily involves:

  • Binding to AMPK : The compound binds to AMPK, leading to its activation. This activation triggers downstream signaling cascades that promote catabolic processes while inhibiting anabolic processes, thereby enhancing energy expenditure.

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound, highlighting its potential applications in various fields:

Cancer Research

5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride serves as a metabolite of temozolomide, a chemotherapeutic agent used in treating glioblastoma. Its role in the metabolism of temozolomide is significant as it contributes to the drug's efficacy by facilitating DNA damage in cancer cells.

Infectious Diseases

Recent studies have investigated the compound's activity against protozoan parasites like Trypanosoma cruzi, responsible for Chagas disease. Compounds similar to 5-Amino-1-methyl-1H-imidazole-4-carboxamide have shown promise in reducing parasite burden in animal models, indicating potential for developing new treatments for neglected tropical diseases .

Anti-inflammatory Effects

Research has also indicated that derivatives of imidazole compounds exhibit anti-inflammatory properties. In vitro studies have demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are critical mediators of inflammation. For instance, certain derivatives showed IC50 values indicating potent inhibition against COX-2 activity, suggesting therapeutic potential in treating inflammatory conditions .

Data Summary Table

Biological ActivityMechanismReference
AMPK ActivationEnhances energy metabolism
Cancer TreatmentMetabolite of temozolomide inducing DNA damage
Anti-parasitic ActivityReduces Trypanosoma cruzi burden
Anti-inflammatory EffectsInhibits COX enzymes

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride, and how can purity be validated?

The synthesis typically involves condensation reactions of imidazole derivatives with carboxamide precursors. For example, analogous methods (e.g., reacting 2-amino malonamide with alkylating agents in the presence of carboxylic acids) are described in patents . Post-synthesis purification often employs HPLC or FTIR to validate purity and structural integrity . Critical parameters include temperature control (e.g., maintaining inert atmospheres to prevent side reactions) and stoichiometric precision .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • HPLC : For assessing purity and isolating intermediates .
  • FTIR : To confirm functional groups (e.g., amine, carboxamide) .
  • Melting Point Analysis : Compare observed values (e.g., 214–219°C for related imidazole derivatives) with literature data .
  • NMR : To resolve structural ambiguities, particularly distinguishing between tautomeric forms of the imidazole ring .

Q. What are the recommended storage conditions to ensure compound stability?

Store below 4°C in airtight, desiccated containers to prevent hydrolysis or oxidation. Stability studies indicate that prolonged exposure to moisture accelerates degradation, necessitating periodic purity checks via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound?

Contradictions (e.g., unexpected byproducts or variable yields) often arise from uncontrolled variables like trace moisture or temperature fluctuations. Methodological solutions include:

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .
  • Isolation of Key Intermediates : For example, isolating 5-hydroxy-1H-imidazole-4-carboxamide hydrate to study its acid-catalyzed conversion to the hydrochloride salt .
  • Computational Modeling : Predict thermodynamic favorability of competing pathways using DFT calculations .

Q. What strategies mitigate instability during biological assays?

The compound’s hydrolytic sensitivity in aqueous buffers requires:

  • Buffer Optimization : Use low-pH buffers (<4.0) to stabilize the hydrochloride form .
  • Short-Term Use : Prepare fresh solutions for each assay, validated via UV-Vis spectroscopy to confirm integrity .
  • Lyophilization : For long-term storage of bioactive samples, ensuring minimal water content .

Q. How does the compound’s tautomerism impact its biological activity?

The imidazole ring exists in equilibrium between 1H and 3H tautomers, which can alter binding affinity to targets like AMP-activated protein kinase (AMPK). To study this:

  • X-ray Crystallography : Resolve tautomeric states in co-crystals with target proteins .
  • pH-Dependent NMR : Monitor tautomer ratios under physiological conditions (pH 7.4) .

Q. What are the toxicity profiles, and how should waste be managed?

Safety data sheets indicate moderate toxicity (e.g., skin/eye irritation). Waste disposal must follow protocols for halogenated organics:

  • Neutralization : Treat with 10% sodium bicarbonate before disposal .
  • Documentation : Maintain logs per EPA guidelines, referencing CAS 72-40-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.